molecular formula C8H12N2O B1501931 2-(6-Methoxypyridin-3-YL)ethanamine CAS No. 154403-89-1

2-(6-Methoxypyridin-3-YL)ethanamine

Cat. No.: B1501931
CAS No.: 154403-89-1
M. Wt: 152.19 g/mol
InChI Key: YNLWLBAHWMOFBQ-UHFFFAOYSA-N
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Description

. It features a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 6-methoxypyridin-3-yl halides with ethanamine derivatives. The reaction typically requires a palladium catalyst, a suitable ligand, and a base under an inert atmosphere.

  • Reductive Amination: This involves the reaction of 6-methoxypyridin-3-carbaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: The industrial production of 2-(6-Methoxypyridin-3-YL)ethanamine often employs large-scale versions of the above synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of various amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

  • Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and carboxylic acids.

  • Reduction Products: Amines, amides, and other reduced derivatives.

  • Substitution Products: Halogenated pyridines, alkylated pyridines, and other substituted pyridines.

Scientific Research Applications

2-(6-Methoxypyridin-3-YL)ethanamine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

2-(6-Methoxypyridin-3-YL)ethanamine is structurally similar to other pyridine derivatives, such as 2-(6-methoxypyridin-3-yl)methanamine and 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Comparison with Similar Compounds

  • 2-(6-Methoxypyridin-3-yl)methanamine

  • 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid

  • 2-Chloro-6-methoxypyridin-3-yl)methanol

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Properties

IUPAC Name

2-(6-methoxypyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLWLBAHWMOFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695929
Record name 2-(6-Methoxypyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154403-89-1
Record name 2-(6-Methoxypyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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